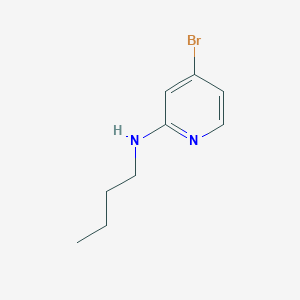

4-bromo-N-butylpyridin-2-amine

Description

4-Bromo-N-butylpyridin-2-amine is a brominated pyridine derivative featuring a butylamine substituent at the pyridine ring’s 2-position and a bromine atom at the 4-position. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs (e.g., 4-bromo-N-methylpyridin-2-amine, CAS 468718-65-2 ) suggest that the bromine substituent and N-alkyl chain significantly influence its physicochemical properties and reactivity. Pyridinamine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and electronic profiles.

Properties

Molecular Formula |

C9H13BrN2 |

|---|---|

Molecular Weight |

229.12 g/mol |

IUPAC Name |

4-bromo-N-butylpyridin-2-amine |

InChI |

InChI=1S/C9H13BrN2/c1-2-3-5-11-9-7-8(10)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,11,12) |

InChI Key |

QBPWOCPKMURCFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC=CC(=C1)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

The compound with 4-bromo-N-butylpyridin-2-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used .

Scientific Research Applications

The compound with 4-bromo-N-butylpyridin-2-amine has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a tool for probing biological pathways or as a precursor for the synthesis of biologically active molecules. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, this compound might be used in the production of materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for the compound with 4-bromo-N-butylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects can vary depending on its application. For example, in a biological context, it might interact with enzymes or receptors to modulate their activity. In a chemical context, it could act as a catalyst or a reactant in a specific reaction pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-bromo-N-butylpyridin-2-amine with structurally related brominated pyridinamines and pyrimidinamines, focusing on substituent effects, molecular properties, and functional roles.

Substituent Position and Electronic Effects

- 4-Bromo-N-methylpyridin-2-amine (CAS 468718-65-2) :

The methyl group at the N-position reduces steric hindrance compared to the butyl chain in the target compound. This smaller substituent may enhance solubility in polar solvents but decrease lipophilicity . - The absence of an N-alkyl chain limits hydrogen-bonding interactions .

N-Substituent Variations

- 4-Bromo-N,N-dimethylpyrimidin-2-amine (CAS 959240-54-1) :

The pyrimidine core (vs. pyridine) increases ring nitrogen content, enhancing hydrogen-bond acceptor capacity. The dimethylamine group may improve thermal stability but reduce conformational flexibility . - The 5-bromo substitution (vs. 4-bromo) alters regioselectivity in cross-coupling reactions .

Comparative Data Table

Research Implications

- Synthetic Applications : The butyl chain in this compound may serve as a directing group in palladium-catalyzed cross-coupling reactions, analogous to N-methyl or N-benzyl analogs .

- Drug Design : Compared to smaller N-alkyl substituents (e.g., methyl), the butyl group could improve blood-brain barrier penetration but may require optimization to reduce metabolic oxidation .

- Material Science : Bromine’s polarizability and the pyridine ring’s electronic asymmetry may facilitate applications in liquid crystals or organic semiconductors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.